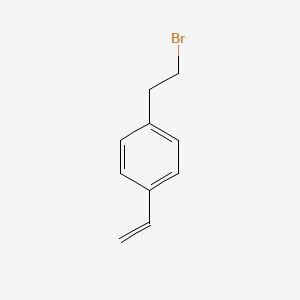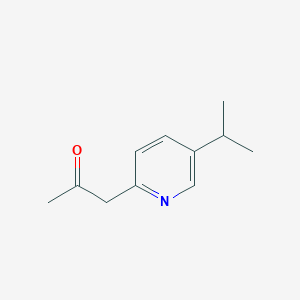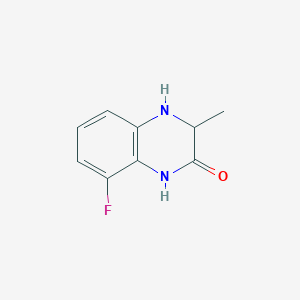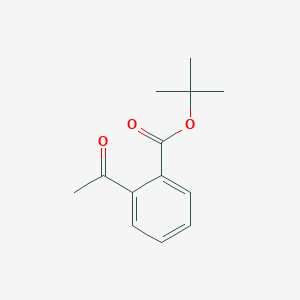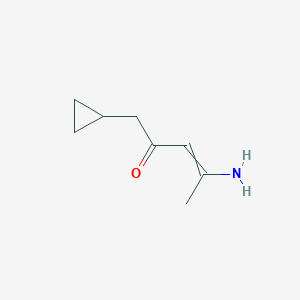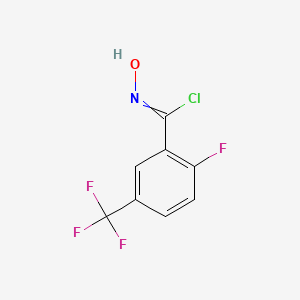
2-fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a trifluoromethyl group, which is known to impart significant chemical stability and reactivity, making it a valuable component in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride typically involves the introduction of the trifluoromethyl group into the benzene ring, followed by the formation of the carboximidoyl chloride group. Common synthetic routes include:
Fluorination: Introduction of the fluorine atoms into the benzene ring using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Trifluoromethylation: Addition of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Formation of Carboximidoyl Chloride: This step involves the reaction of the intermediate compound with reagents like oxalyl chloride or thionyl chloride to form the carboximidoyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and trifluoromethylation processes, often using continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding acids or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
科学的研究の応用
2-Fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique reactivity and stability.
作用機序
The mechanism of action of 2-fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit enzymes or receptors by forming stable complexes, thereby modulating biochemical pathways and exerting its effects.
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-trifluoromethylbenzoyl chloride
- 2-Fluoro-5-trifluoromethylphenylboronic acid
- 2-Fluoro-5-trifluoromethylbenzoic acid
Uniqueness
2-Fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the trifluoromethyl and carboximidoyl chloride groups makes it a versatile compound for various synthetic and research applications.
特性
分子式 |
C8H4ClF4NO |
|---|---|
分子量 |
241.57 g/mol |
IUPAC名 |
2-fluoro-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H4ClF4NO/c9-7(14-15)5-3-4(8(11,12)13)1-2-6(5)10/h1-3,15H |
InChIキー |
PDSFURDPMSZBST-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=NO)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


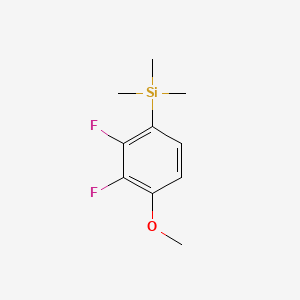
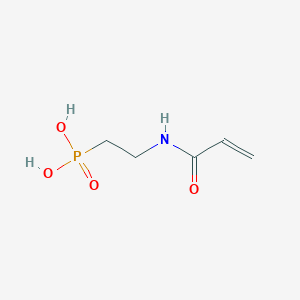
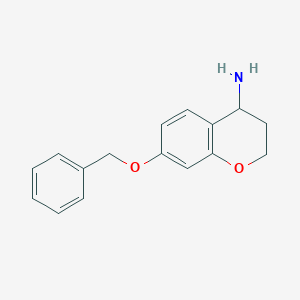


![Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13682601.png)
